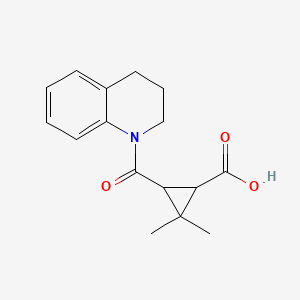

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-9-5-7-10-6-3-4-8-11(10)17/h3-4,6,8,12-13H,5,7,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVVJDDAZPAJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCCC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multi-step organic reactions. A common approach starts with the formation of the dihydroquinoline intermediate, which is then further functionalized to introduce the cyclopropanecarboxylic acid moiety. Key steps include:

Formation of the Dihydroquinoline: : This can be achieved by the reduction of quinoline, using reducing agents like sodium borohydride in the presence of an appropriate solvent.

Functionalization: : The dihydroquinoline is then coupled with a precursor for the cyclopropanecarboxylic acid, often utilizing reagents such as Grignard reagents for carbon-carbon bond formation.

Cyclopropanation: : Introduction of the cyclopropane ring typically involves reactions using carbenes or similar intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized for scale, efficiency, and cost-effectiveness. This often involves:

Optimization of Reaction Conditions: : Adjusting temperature, pressure, and the use of catalysts to maximize yield and purity.

Continuous Flow Processes: : Utilizing flow chemistry techniques to ensure consistent production and minimize batch-to-batch variation.

Purification: : Employing crystallization, chromatography, or distillation techniques to isolate and purify the final product.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality enables classical acid-base and nucleophilic acyl substitution reactions.

Esterification

Reaction with alcohols under acidic conditions (Fischer esterification) yields ester derivatives. For example:

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

Amide Formation

Coupling with amines via activating agents like DCC (dicyclohexylcarbodiimide) produces amides:

Key Steps :

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate.

-

Amine nucleophile displaces the intermediate, releasing dicyclohexylurea .

Salt Formation

Reaction with bases (e.g., NaOH) generates carboxylate salts:

This enhances solubility in aqueous media .

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening or functionalization.

Acid-Catalyzed Ring Opening

In the presence of strong acids (e.g., HSO), the cyclopropane ring can cleave to form alkenes or other open-chain products. For example:

Note : Substituents (e.g., methyl groups) influence regioselectivity .

Radical Addition

Under radical-initiated conditions (e.g., UV light), the cyclopropane may react with halogens or other radicals to form functionalized derivatives.

Transformations of the 3,4-Dihydroquinoline Moiety

The tetrahydroquinoline group can participate in redox and substitution reactions.

Oxidation

Oxidizing agents (e.g., KMnO) may dehydrogenate the dihydroquinoline to form quinoline derivatives:

Application : Modifies electronic properties for medicinal chemistry studies .

N-Alkylation

Reaction with alkyl halides under basic conditions can alkylate the secondary amine:

Cross-Coupling Reactions

The carbonyl linker between the cyclopropane and dihydroquinoline may enable transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) if aryl halides or pseudohalides are introduced.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition

Research indicates that derivatives of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl) compounds exhibit significant inhibitory effects on various enzymes, including carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. For instance, a study highlighted the design of novel cycloalkylamino-1-carbonylbenzenesulfonamides based on the quinoline structure, demonstrating potent inhibition against human carbonic anhydrase II (hCA II) and hCA VII in subnanomolar ranges .

2. Anticancer Activity

Compounds containing the quinoline structure have been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. The ability to target specific cancer types makes these compounds valuable in developing new anticancer therapies.

3. Antimicrobial Properties

Quinoline derivatives have shown promise as antimicrobial agents. The ability of the 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl) compound to inhibit bacterial growth has been noted, making it a candidate for further exploration in treating bacterial infections.

4. Neuroprotective Effects

Emerging studies suggest that quinoline-based compounds may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. For example:

Enzyme Inhibition: : The quinoline moiety can inhibit certain enzymes by mimicking natural substrates or binding to active sites.

Receptor Binding: : It may bind to specific receptors, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropanecarboxylic Acid Derivatives

Pyrethroid Metabolites and Pesticide Precursors

Key analogs include metabolites of pyrethroid insecticides, such as:

- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA): A primary metabolite of permethrin and cypermethrin, detected in human biomonitoring studies (e.g., Swedish adolescents, 2000–2017). DCCA lacks the dihydroquinoline group but shares the 2,2-dimethylcyclopropane core. Its urinary concentrations correlate with pyrethroid exposure and exhibit moderate environmental persistence (DT50 ~30 days in soil) .

- 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (CFCA) : A metabolite of cyfluthrin, characterized by a chloro-trifluoropropenyl substituent. CFCA’s halogenated structure enhances resistance to biodegradation compared to DCCA .

Functional Implications :

- Halogenated derivatives (CFCA) exhibit higher environmental persistence due to reduced susceptibility to oxidative degradation .

Pyrethroid Insecticides

- Cyhalothrin Acid (CAS: 74609-46-4): The carboxylic acid precursor of the insecticide cyhalothrin, featuring a chloro-trifluoropropenyl group. Unlike the target compound, cyhalothrin acid is esterified with a cyano(3-phenoxyphenyl)methyl group to form the active insecticide, highlighting the role of cyclopropane acids as pesticide building blocks .

- trans-Chrysanthemic Acid : A natural cyclopropane derivative used in pyrethroid synthesis. Its simpler structure (lacking substituents beyond methyl groups) results in lower molecular weight (MW: 168.19 g/mol) and higher volatility compared to the target compound .

Simplified Cyclopropane Analogs

- 2,2-Dimethylcyclopropanecarboxylic Acid (CAS: 75885-59-5): A structurally minimal analog lacking complex substituents. It serves as a precursor in organic synthesis but lacks the pharmacological relevance inferred for the target compound due to its absence of aromatic or halogenated groups .

Research and Regulatory Considerations

- Its dihydroquinoline component warrants evaluation for genotoxicity.

- Regulatory Status : Pyrethroid-related compounds are regulated under the Stockholm Convention and EPA due to persistence and toxicity . The target compound, however, falls outside current pesticide regulations, suggesting its classification as a research chemical .

Biological Activity

The compound 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is a derivative of the 3,4-dihydroquinoline scaffold, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 274.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that derivatives of 3,4-dihydroquinoline exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens. For instance, derivatives demonstrated significant antioomycete activity against Pythium recalcitrans, with some compounds achieving EC50 values lower than commercial antifungals like hymexazol .

- Neuroprotective Effects : The potential for treating neurodegenerative diseases such as Alzheimer's is notable. Compounds designed from the 3,4-dihydroquinoline core have been effective dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), crucial in managing Alzheimer’s disease . For example, one derivative showed IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A .

- Antioxidant Properties : The presence of the quinoline moiety in these compounds contributes to their antioxidant capabilities, which may help mitigate oxidative stress-related cellular damage.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter metabolism. Its ability to cross the blood-brain barrier enhances its efficacy in neurodegenerative conditions .

- Membrane Disruption : Similar compounds have been shown to disrupt biological membranes in pathogens, leading to cell death. This mechanism was observed in studies where derivatives caused morphological changes in Pythium recalcitrans .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

- Study on Antifungal Activity : A series of derivatives were synthesized and tested for antifungal properties against multiple pathogens. The most potent compound exhibited an EC50 value significantly lower than traditional antifungals .

- Neuropharmacological Evaluation : In a study focused on Alzheimer’s treatment, a compound derived from the same scaffold was found to inhibit both AChE and MAO effectively while demonstrating low cytotoxicity in neuronal cell lines .

Data Summary Table

Q & A

Q. What are the key synthetic strategies for preparing 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid?

The synthesis typically involves coupling the cyclopropanecarboxylic acid moiety with the dihydroquinoline scaffold. For example, nucleophilic substitution reactions using chloroiodopropane intermediates (e.g., compound 36 in Scheme 2 of ) can introduce functional linkers. Subsequent reduction and coupling with thioimidate reagents (e.g., 2-thiophene thioimidate) yield the final product. Reaction conditions such as NaH in DMF and catalytic KI in aqueous acetonitrile at 60°C are critical for optimizing yields .

Q. How can researchers characterize the compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For instance, H-NMR (400 MHz, CDCl) can resolve cyclopropane proton signals (δ 1.07–0.98 ppm for cyclopropyl CH) and dihydroquinoline aromatic protons (δ 8.83 ppm for C2-H). MS-ESI (m/z: 633.17 [M+H]) confirms molecular weight, as demonstrated in similar cyclopropane-dihydroquinoline hybrids .

Q. What is the solubility profile of this compound in common laboratory solvents?

The cyclopropane ring and carboxylic acid group suggest moderate polarity. Polar aprotic solvents like DMF or acetonitrile are preferred for dissolution, while aqueous solubility may require basic conditions (e.g., 3 N NaOH) to deprotonate the carboxylic acid, as seen in structurally related cyclopropanecarboxylic acids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR studies should systematically vary substituents on the dihydroquinoline and cyclopropane moieties. For example:

- Linker length : A 3-carbon linker (as in compounds 37 and 38 in ) enhances conformational flexibility for target binding.

- Amine functionalization : Introducing dimethylamine or pyrrolidine groups ( ) modulates electronic properties and hydrogen-bonding capacity.

- Cyclopropane substitution : 2,2-Dimethyl groups ( ) improve steric stability, while dichloroethenyl substituents ( ) may enhance electrophilic reactivity.

Q. What stability considerations are critical for this compound under experimental conditions?

- Thermal stability : Cyclopropane rings are strain-sensitive; avoid temperatures >80°C during synthesis or storage .

- pH sensitivity : The carboxylic acid group may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions. Stability assays in buffers (e.g., PBS at pH 7.4) are recommended .

- Light sensitivity : Dihydroquinoline derivatives are prone to photodegradation; store in amber vials under inert gas .

Q. How can researchers address analytical challenges in confirming purity and identity?

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities.

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) to assess purity .

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., CHNO for a related compound in ) to rule out synthetic byproducts.

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from variations in:

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times ( ).

- Impurity profiles : Compare LC-MS data to identify batch-specific contaminants (e.g., residual dimethylamine in ).

- Solvent effects : Bioactivity in DMSO vs. aqueous buffers can alter membrane permeability; validate solubility limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.